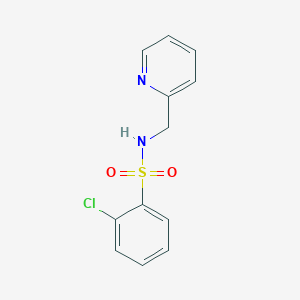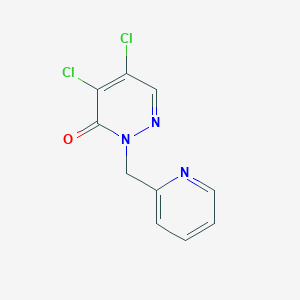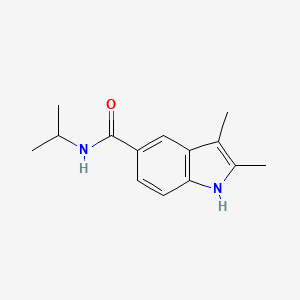
3-methoxy-4-methyl-N-(1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-4-methyl-N-(1,3-thiazol-2-yl)benzamide, also known as MTB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MTB belongs to the class of thiazole-containing compounds and has been found to exhibit anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
3-methoxy-4-methyl-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Wirkmechanismus
The mechanism of action of 3-methoxy-4-methyl-N-(1,3-thiazol-2-yl)benzamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anti-cancer effects by modulating the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound has been found to inhibit the activation of NF-κB and its downstream signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. This compound has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Moreover, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-methoxy-4-methyl-N-(1,3-thiazol-2-yl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, this compound has been found to be non-toxic and well-tolerated in animal models. However, there are also limitations to using this compound in lab experiments. The mechanism of action of this compound is not fully understood, and further research is needed to elucidate its molecular targets. Moreover, the in vivo efficacy of this compound needs to be evaluated in animal models of human diseases.
Zukünftige Richtungen
There are several future directions for research on 3-methoxy-4-methyl-N-(1,3-thiazol-2-yl)benzamide. One area of research is to further elucidate the mechanism of action of this compound and identify its molecular targets. Another area of research is to evaluate the in vivo efficacy of this compound in animal models of human diseases. Moreover, the potential therapeutic applications of this compound in other diseases, such as autoimmune diseases and cardiovascular diseases, need to be explored. Finally, the development of novel analogs of this compound with improved pharmacological properties could lead to the discovery of new therapeutic agents.
Synthesemethoden
3-methoxy-4-methyl-N-(1,3-thiazol-2-yl)benzamide can be synthesized using a multistep process that involves the reaction of 2-aminothiazole with 4-methyl-3-nitrobenzoic acid, followed by reduction and methylation. The final product is obtained through a condensation reaction between the intermediate and 3-methoxybenzoyl chloride. The synthesis method of this compound has been optimized to obtain a high yield and purity of the compound.
Eigenschaften
IUPAC Name |
3-methoxy-4-methyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-3-4-9(7-10(8)16-2)11(15)14-12-13-5-6-17-12/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVGZCWTHHWMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline](/img/structure/B7454682.png)
![2,3-Dihydroindol-1-yl-[4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]methanone](/img/structure/B7454684.png)
![3'-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7454686.png)







![4-(methoxymethyl)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7454759.png)
![4-[(2,3-Difluorophenyl)methyl]piperazin-2-one](/img/structure/B7454762.png)

